Cefixime Impurity A is a related substance found in Cefixime, a third-generation cephalosporin antibiotic. It is often referred to as a "ring-opened" impurity, indicating a structural change in the core cephalosporin ring system. [] These impurities can arise during the manufacturing process or upon degradation of the parent drug. Identifying and quantifying these impurities is crucial for ensuring the quality, safety, and efficacy of Cefixime formulations. [, ]
Cefixime impurity A is classified as a degradation impurity. It is one of several known impurities that can form during the synthesis of cefixime or as a result of its degradation over time. The identification and quantification of this impurity are essential for ensuring the quality and safety of cefixime formulations. Various methods have been developed to detect and analyze this impurity, including high-performance liquid chromatography (HPLC) techniques that allow for both qualitative and quantitative assessments .
The synthesis of cefixime impurity A typically involves several chemical reactions starting from cefdinir, a related beta-lactam antibiotic. The process includes:
Each step requires precise control over reaction conditions such as temperature and time to maximize yield and purity.
Cefixime impurity A has a chemical structure that can be represented by its molecular formula . The structure includes a beta-lactam ring, which is characteristic of cephalosporins, along with additional functional groups that differentiate it from the parent compound cefixime.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to elucidate the structure of cefixime impurity A .
Cefixime impurity A can undergo various chemical reactions typical of beta-lactam antibiotics:
The stability and reactivity profile of cefixime impurity A are critical for understanding its behavior in pharmaceutical formulations .
Cefixime itself acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. While cefixime impurity A does not exhibit significant antibacterial activity compared to its parent compound, its formation can indicate instability in formulations. Monitoring its levels helps ensure that the therapeutic efficacy of cefixime remains intact during storage .
Cefixime impurity A exhibits several physical properties:
Chemical properties include reactivity towards acids and bases, which can lead to degradation products if not properly controlled during formulation .
Cefixime impurity A is primarily used in analytical chemistry for:
Cefixime Impurity A (CAS: 1335475-08-5; alternative CAS: 1614255-90-1) is a structurally defined organic compound classified as a specified impurity in cefixime active pharmaceutical ingredients (APIs) and finished drug products according to major pharmacopoeial standards. The impurity is systematically named as α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid, with the molecular formula C₁₆H₁₇N₅O₈S₂ and molecular weight of 471.47 g/mol [1] [2]. Within the British Pharmacopoeia (BP) and European Pharmacopoeia (EP) frameworks, it is designated as a "known impurity" requiring identification and quantification during stability testing and release analyses of cefixime-containing pharmaceuticals [3]. This classification mandates strict analytical monitoring throughout the drug development and manufacturing processes to ensure final product quality. The impurity typically appears in chromatographic analyses of cefixime samples subjected to thermal stress, with its relative retention time (RRT) approximately 0.8 compared to cefixime under standardized liquid chromatography conditions [3].
Table 1: Pharmacopoeial Specifications for Cefixime Impurity A
Pharmacopoeia | Designation | Molecular Formula | Acceptance Criteria | Reference Standard Code |
---|---|---|---|---|
European (EP) | Cefixime EP Impurity A | C₁₆H₁₇N₅O₈S₂ | ≤0.5% | SZ-C081002 [2] |
British (BP) | Related Compound A | C₁₆H₁₇N₅O₈S₂ | ≤0.5% | TRC-C242820 [7] |
Manufacturer Standards | Cefixime Impurity-A | C₁₆H₁₇N₅O₈S₂ | >95% purity for reference | SZ-C081002 [2] |
Pharmaceutical reference standard providers supply this impurity with a minimum purity of >95% for analytical applications, accompanied by comprehensive characterization data including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to ensure proper identification [2] [4]. The impurity is typically supplied in milligram to gram quantities under controlled storage conditions (2-8°C) to maintain stability [1] [2].
Cefixime Impurity A shares the core β-lactam structure characteristic of cephalosporin antibiotics but features distinct modifications that alter its physicochemical properties. Unlike the parent cefixime molecule (C₁₆H₁₅N₅O₇S₂; MW 453.45 g/mol), Impurity A contains a furothiazine moiety instead of the vinyl group at position 3 of the cephem ring [3] [7]. This structural divergence arises during the synthetic pathway or under specific stress conditions, particularly thermal degradation [3]. The Z-configuration of the oxime group (carboxymethoxyimino) adjacent to the aminothiazole ring is preserved, mirroring the stereochemical requirement for antibacterial activity in the parent compound [3] [9].
The molecular weight difference of approximately 18 Da between cefixime (MW 453.45 g/mol) and Impurity A (MW 471.47 g/mol) corresponds to the addition of a water molecule and methyl group, consistent with the formation of the 5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazine substituent [1] [3]. This structural modification significantly impacts polarity and chromatographic behavior, enabling separation from the API using reversed-phase HPLC methods. Mass spectrometry analyses confirm the protonated molecular ion ([M+H]⁺) of Impurity A at m/z 472, consistent with its molecular weight, with characteristic MS/MS fragments at m/z 410 and 384 corresponding to losses of H₂O and CO groups, respectively [3].
Table 2: Structural Comparison of Cefixime API and Impurity A
Characteristic | Cefixime API | Impurity A |
---|---|---|
Systematic Name | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid |
Molecular Formula | C₁₆H₁₅N₅O₇S₂ | C₁₆H₁₇N₅O₈S₂ |
Molecular Weight | 453.45 g/mol | 471.47 g/mol |
Key Structural Feature | 3-Ethenyl group on cephem ring | 5-Methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazine moiety |
Mass Spec [M+H]⁺ | 454 m/z | 472 m/z [3] |
Chromatographic RRT | 1.00 | 0.8 (relative to cefixime) [3] |
Cefixime Impurity A holds significant regulatory importance as a critical quality attribute in cefixime manufacturing. International regulatory guidelines, including ICH Q3A(R2) and Q3B(R2), mandate strict control of specified impurities exceeding the identification threshold of 0.1% in APIs and drug products [2] [4]. Pharmacopoeial monographs typically set the acceptance criterion for this impurity at not more than 0.5% in cefixime raw materials and finished formulations, necessitating validated analytical methods for its quantification throughout the product lifecycle [3] [5].
Regulatory submissions for cefixime-containing products, including Abbreviated New Drug Applications (ANDAs), require complete impurity profiling using authenticated reference standards of Impurity A to demonstrate analytical method specificity and accuracy [2]. The impurity's presence serves as a critical stability indicator since its levels may increase under thermal stress conditions, as demonstrated in accelerated stability studies where thermal stress solutions showed increased Impurity A concentrations compared to fresh samples [3]. Consequently, manufacturers implement stringent process controls during API synthesis, including:
Analytical control strategies employ validated stability-indicating HPLC methods capable of separating Impurity A from other process-related impurities and degradation products. The British Pharmacopoeia method initially utilized a phosphate buffer system incompatible with mass spectrometry, but modernized approaches employ MS-compatible mobile phases (water:acetonitrile with 0.5% formic acid) to enable simultaneous quantification and structural confirmation [3] [5]. These methods must demonstrate specificity, accuracy (recovery 94.6–98.4%), and precision (RSD <3.3%) across the quantification range of 0.9–1000.0 μg/mL, with detection limits as low as 0.26 μg/mL [3].
Regulatory-compliant certificates of analysis for reference standards include full structural characterization data (¹H NMR, ¹³C NMR, IR, HPLC purity) from cGMP facilities to ensure traceability to pharmacopoeial standards [2] [4]. Current patent literature describes advanced detection techniques specifically optimized for this impurity, highlighting the ongoing regulatory emphasis on robust impurity control strategies for cephalosporin antibiotics [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: